5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
“5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions:
Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biological pathways.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Anticancer Activity: Research may focus on its potential anticancer properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Industry: Applications in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of “5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Receptors: Binding to specific receptors, leading to modulation of cellular responses.
DNA/RNA: Interaction with genetic material, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the benzylideneamino group.
4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol: Lacks the dichlorophenyl group.
5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole: Lacks the thiol group.
Uniqueness
The unique combination of the dichlorophenyl, dimethoxybenzylideneamino, and thiol groups in “5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol” imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14Cl2N4O2S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-24-14-6-3-10(7-15(14)25-2)9-20-23-16(21-22-17(23)26)12-5-4-11(18)8-13(12)19/h3-9H,1-2H3,(H,22,26) |
InChI Key |
ABBIMKFXFFWGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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